molecular formula C11H15NO3 B13243675 3-(3-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

3-(3-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13243675
M. Wt: 209.24 g/mol
InChI Key: UYXOKCNRZFJQRN-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid is an organic compound featuring a cyclohexane ring substituted with a methyl group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclohexanone with hydroxylamine to form the oxime, followed by cyclization to the oxazole ring using an acid catalyst. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Production of alcohols or amines from the reduction of the oxazole ring or carboxylic acid group.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may facilitate binding to proteins or other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

    3-(3-Methylcyclohexyl)-1,2,4-oxadiazole-5-carboxylic acid: Similar structure but with an oxadiazole ring instead of an oxazole ring.

    3-(3-Methylcyclohexyl)-1,3,4-thiadiazole-5-carboxylic acid: Contains a thiadiazole ring, offering different chemical properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3-methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7-3-2-4-8(5-7)10-9(11(13)14)6-15-12-10/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

UYXOKCNRZFJQRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=NOC=C2C(=O)O

Origin of Product

United States

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